Cas no 17245-25-9 (2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-)

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- is a substituted coumarin derivative characterized by its dimethoxy and prenyl functional groups. This compound exhibits notable structural features that contribute to its potential applications in organic synthesis and medicinal chemistry. The presence of the 3-methyl-2-buten-1-yl (prenyl) moiety enhances its lipophilicity, which may influence bioavailability and interaction with biological targets. The dimethoxy groups at positions 5 and 7 further modulate its electronic properties, making it a versatile intermediate for further chemical modifications. Its well-defined molecular structure allows for precise study in pharmacological or material science research, offering a foundation for derivative development.
2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- structure
17245-25-9 structure
Product Name:2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-
CAS No:17245-25-9
MF:C16H18O4
MW:274.311725139618
CID:199985
PubChem ID:176911
Update Time:2025-06-15

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-
    • 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
    • Coumurrayin
    • Coumarrayin
    • [ "" ]
    • 5,7-Dimethoxy-8-(3-methyl-2-butenyl)coumarin
    • 5,7-Dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
    • 17245-25-9
    • FS-10475
    • Coumarin, 5,7-dimethoxy-8-(3-methyl-2-butenyl)-
    • BDBM50008742
    • SCHEMBL16341040
    • AKOS032948534
    • 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
    • DTXSID30938160
    • 2H-1-Benzopyran-2-one, 5,7-dimethoxy-8-(3-methyl-2-butenyl)- ; Coumarin, 5,7-dimethoxy-8-(3-methyl-2-butenyl)-
    • CHEMBL3235998
    • 5,7-DIMETHOXY-8-(3-METHYLBUT-2-EN-1-YL)CHROMEN-2-ONE
    • Inchi: 1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3
    • InChI Key: CPXPWRXPEOMRNV-UHFFFAOYSA-N
    • SMILES: O1C(C=CC2=C(C=C(C(C/C=C(\C)/C)=C12)OC)OC)=O

Computed Properties

  • Exact Mass: 274.12100
  • Monoisotopic Mass: 274.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8A^2
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 440.0±45.0 °C at 760 mmHg
  • Flash Point: 195.7±28.8 °C
  • Refractive Index: 1.547
  • PSA: 48.67000
  • LogP: 3.31890
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- Security Information

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- Pricemore >>

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2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)- Related Literature

Additional information on 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-

Introduction to 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl) and Its Significance in Modern Chemical Research

2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl) (CAS No. 17245-25-9) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the benzopyranone class, a family of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its aromatic ring system and multiple functional groups, make it a promising candidate for further investigation in drug discovery and molecular pharmacology.

The 5,7-dimethoxy substituents on the benzopyranone core contribute to the compound's stability and reactivity, while the 8-(3-methyl-2-buten-1-yl) side chain introduces a degree of unsaturation that can influence its interaction with biological targets. These structural elements are critical in determining the compound's pharmacokinetic properties and potential biological effects. Recent studies have highlighted the importance of benzopyranone derivatives in developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In recent years, there has been a surge in research focused on identifying new scaffolds for drug development. 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl) has emerged as a key compound in this effort due to its unique chemical profile. Researchers have been exploring its potential as a precursor for synthesizing more complex molecules with enhanced biological activity. The compound's ability to undergo various chemical modifications makes it an attractive scaffold for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.

One of the most exciting aspects of this molecule is its potential application in the treatment of neurological disorders. Benzopyranone derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The 5,7-dimethoxy groups may interact with specific binding sites on neural receptors, potentially leading to therapeutic effects such as analgesia or cognitive enhancement. Furthermore, the 8-(3-methyl-2-buten-1-yl) moiety could influence the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system disorders.

The synthesis of 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the benzopyranone core efficiently. These methods not only improve the scalability of production but also allow for the introduction of diverse functional groups at strategic positions within the molecule.

Recent advancements in computational chemistry have further accelerated the discovery process for this type of compound. Molecular modeling studies have been instrumental in predicting the binding affinity of 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-yl) to various biological targets. By simulating its interaction with proteins and enzymes, researchers can identify key residues that mediate its biological activity. This approach has significantly reduced the time required for hit identification and lead optimization in drug discovery pipelines.

The pharmacological profile of CAS No. 17245-25-9 is still under active investigation, but preliminary data suggest that it may exhibit anti-inflammatory and antioxidant properties. These effects are particularly relevant given the increasing evidence linking chronic inflammation to various diseases, including cardiovascular disorders and cancer. The ability of this compound to modulate inflammatory pathways could make it a valuable addition to therapeutic strategies aimed at combating these conditions.

In addition to its potential therapeutic applications, 2H-1-Benzopyran-2-one,5,7-dimethoxy-8-(3-methyl-2-buten-1-y) has attracted interest from researchers studying natural product-inspired drug design. Many bioactive molecules isolated from plants and microorganisms share structural similarities with synthetic benzopyranones. By leveraging these natural scaffolds as starting points for drug development, scientists can create novel compounds with optimized pharmacological properties. The synthesis of analogs based on CAS No. 17245-25 represents an important step toward this goal.

The future prospects for this compound are promising, with ongoing research focused on expanding its chemical diversity and exploring new biological functions. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a therapeutic agent. As our understanding of molecular interactions continues to grow, compounds like 2H......yl will play an increasingly important role in addressing unmet medical needs.

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